![molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8](/img/structure/B1439272.png)
4-Hydroxypiperidine-1-sulfonamide
Overview
Description
4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S . It has a molecular weight of 180.23 and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a hydroxy group at the 4-position and a sulfonamide group at the 1-position . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 104-105°C . and is stored at room temperature .Scientific Research Applications
Microbial Degradation of Sulfonamides Microbial strategies, such as those employed by Microbacterium sp. strain BR1, have shown that degradation of sulfonamides like sulfamethoxazole proceeds through a novel pathway of ipso-hydroxylation followed by fragmentation. This process is crucial for the environmental breakdown of persistent sulfonamide antibiotics, mitigating the spread of antibiotic resistance (Ricken et al., 2013).
Removal of Environmental Pollutants Electron beam irradiation (EBI) has been investigated for its efficacy in degrading sulfonamide antibiotics in aquatic environments, demonstrating almost complete removal of pollutants like sulfamerazine, sulfadiazine, and sulfapyridine. This study underscores the role of advanced oxidation processes in managing emerging contaminants in water bodies (Zhu et al., 2021).
Drug Design and Functional Group Importance The sulfonamide group is a pivotal functional group in drug design, playing a critical role in the structure-activity relationship of many therapeutic agents. Its presence in drugs like sulfonamide antibacterials underscores its versatility and essential nature in medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).
Synthesis of Complex Compounds The synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives demonstrates the application of sulfonamide derivatives in probing the properties of ionic liquids, highlighting the role of sulfonamides in synthesizing novel compounds for investigating complex chemical systems (Strehmel et al., 2008).
Antibacterial Activity of Transformation Products Studies on sulfonamide antibiotics' transformation products reveal that modifications at the para position of sulfonamides can retain or enhance antibacterial activity, indicating the potential environmental impact and the need for considering the collective presence of sulfonamide drugs and their derivatives in water bodies (Majewsky et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-Hydroxypiperidine-1-sulfonamide is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a vital component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting its production, this compound effectively halts bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics, can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability .
properties
IUPAC Name |
4-hydroxypiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKYPWNFQHKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4108-97-8 | |
Record name | 4-hydroxypiperidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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